Punicalagin

Propriétés

Key on ui mechanism of action |

Polyphenol-rich dietary foodstuffs have attracted attention due to their cancer chemopreventive and chemotherapeutic properties. Ellagitannins (ETs) belong to the so-called hydrolysable tannins found in strawberries, raspberries, walnuts, pomegranate, oak-aged red wine, etc. Both ETs and their hydrolysis product, ellagic acid (EA), have been reported to induce apoptosis in tumour cells. Ellagitannins are not absorbed in vivo but reach the colon and release EA that is metabolised by the human microflora. Our aim was to investigate the effect of a dietary ET [pomegranate punicalagin (PUNI)] and EA on human colon cancer Caco-2 and colon normal CCD-112CoN cells. Both PUNI and EA provoked the same effects on Caco-2 cells: down-regulation of cyclins A and B1 and upregulation of cyclin E, cell-cycle arrest in S phase, induction of apoptosis via intrinsic pathway (FAS-independent, caspase 8-independent) through bcl-XL down-regulation with mitochondrial release of cytochrome c into the cytosol, activation of initiator caspase 9 and effector caspase 3. Neither EA nor PUNI induced apoptosis in normal colon CCD-112CoN cells (no chromatin condensation and no activation of caspases 3 and 9 were detected). In the case of Caco-2 cells, no specific effect can be attributed to PUNI since it was hydrolysed in the medium to yield EA, which entered into the cells and was metabolised to produce dimethyl-EA derivatives. Our study suggests that the anticarcinogenic effect of dietary ETs could be mainly due to their hydrolysis product, EA, which induced apoptosis via mitochondrial pathway in colon cancer Caco-2 cells but not in normal colon cells. Terminalia catappa and its major tannin component, punicalagin, have been characterized to possess antioxidative and anti-genotoxic activities. However, their effects on reactive oxygen species (ROS) mediated carcinogenesis are still unclear. In the present study, H-ras-transformed NIH3T3 cells were used to evaluate the chemopreventive effect of T. catappa water extract (TCE) and punicalagin. In the cell proliferation assay, TCE and punicalagin suppressed the proliferation of H-ras-transformed NIH3T3 cells with a dose-dependent manner but only partially affected non-transformed NIH3T3 cells proliferation. The differential cytotoxicity of TCE/punicalagin on the H-ras-transformed and non-transformed NIH3T3 cells indicated the selectivity of TCE/punicalagin against H-ras induced transformation. TCE or punicalagin treatment reduced anchorage-independent growth that could be due to a cell cycle arrest at G0/G1 phase. The intracellular superoxide level, known to modulate downstream signaling of Ras protein, was decreased by punicalagin treatments. The levels of phosphorylated JNK-1 and p38 were also decreased with punicalagin treatments. Thus, the chemopreventive effect of punicalagin against H-ras induced transformation could result from inhibition of the intracellular redox status and JNK-1/p38 activation. |

|---|---|

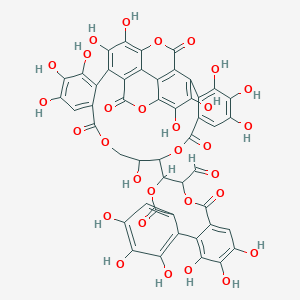

Numéro CAS |

65995-63-3 |

Formule moléculaire |

C48H28O30 |

Poids moléculaire |

1084.7 g/mol |

Nom IUPAC |

6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone |

InChI |

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2 |

Clé InChI |

ZJVUMAFASBFUBG-UHFFFAOYSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |

SMILES canonique |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |

Apparence |

Assay:≥95% mixture of anomersA crystalline solid |

Color/Form |

Yellow powder |

Description physique |

Solid |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In methanol, 5 mg/mL, clear |

Synonymes |

Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2] |

Pression de vapeur |

3.47X10-61 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Description

Significance of Punicalagin as a Bioactive Ellagitannin in Scientific Inquiry

This compound stands out in scientific research due to its potent biological activities. focusbiomolecules.comresearchgate.net It is a major contributor to the antioxidant capacity of pomegranate juice, with some studies suggesting it is responsible for more than half of the juice's antioxidant effects. nih.govnih.govfrontiersin.org The interest in this compound stems from its role as a precursor to other bioactive molecules. acs.orgmdpi.com In the gastrointestinal tract, this compound is hydrolyzed to ellagic acid. nih.govmdpi.com This ellagic acid can then be further metabolized by the gut microbiota into urolithins, which are themselves subjects of intensive research for their potential health benefits. acs.orgmdpi.comwikipedia.org

The scientific significance of this compound is underscored by extensive in vitro and in vivo research exploring its various biological effects. Studies have investigated its antioxidant, anti-inflammatory, and antimicrobial properties. focusbiomolecules.comdovepress.commdpi.com Its potential to modulate various cellular pathways has made it a compound of interest in numerous biomedical research areas. nih.govresearchgate.net

Historical Context of this compound Research and its Evolution

The history of pomegranate use in traditional medicine dates back thousands of years. nih.gov However, the specific scientific focus on its constituents, such as this compound, is a more recent development. Early research on pomegranates identified their high antioxidant capacity, which led to investigations aimed at identifying the responsible phytochemicals. chemicalbook.com This led to the isolation and characterization of this compound as a major active component. nih.gov

Overview of this compound's Role in Phytochemical Studies

In the field of phytochemical research, this compound serves as a significant subject of study for several reasons. It is one of the most abundant polyphenols found in pomegranates, particularly in the peel, making it a readily available compound for investigation. nih.govresearchgate.netacs.org The presence of this compound and its derivatives is often used as a marker for the phytochemical profile and quality of pomegranate extracts. idosi.orgfrontiersin.org

Phytochemical studies have extensively documented the presence of this compound in various parts of the pomegranate plant, including the fruit peel, juice, and flowers. frontiersin.orgjst.go.jp Research has also identified this compound in other plant species, such as Terminalia catappa and Terminalia myriocarpa. chemicalbook.comresearchgate.net The investigation of this compound within phytochemical studies often involves its extraction, isolation, and quantification using advanced analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netjst.go.jp These studies are crucial for understanding the chemical composition of plant extracts and for correlating specific compounds with observed biological activities. acs.orgpjoes.com

Detailed Research Findings

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65995-63-3 | focusbiomolecules.combiomol.com |

| Molecular Formula | C48H28O30 | focusbiomolecules.combiomol.com |

| Molecular Weight | 1084.72 g/mol | focusbiomolecules.com |

| Appearance | Yellow solid / Faintly yellow to dark yellow powder | focusbiomolecules.com |

| Solubility | Soluble in water (>20 mg/ml), methanol (B129727) (5 mg/mL), ethanol (B145695) (15 mg/ml), DMSO (10 mg/ml), DMF (25 mg/ml), and PBS (pH 7.2) (5 mg/ml) | focusbiomolecules.combiomol.com |

| Melting Point | >155°C (decomposition) | chemicalbook.com |

Metabolism of this compound

| Step | Description | Key Metabolites | Source |

| Hydrolysis | In the stomach and small intestine, this compound is hydrolyzed, releasing ellagic acid. | Ellagic Acid, Punicalin | nih.govmdpi.comfrontiersin.orgresearchgate.net |

| Microbial Metabolism | Gut microbiota further metabolize ellagic acid. | Urolithins (e.g., Urolithin A, Urolithin B) | acs.orgmdpi.comwikipedia.orgcsic.es |

| Absorption and Excretion | Metabolites like urolithins are absorbed and found in plasma and urine, often as glucuronides. | Urolithin A, Urolithin B, Dimethyl ether-glucuronide of ellagic acid | nih.govnih.gov |

Sources and Biosynthesis of Punicalagin for Research Applications

Natural Occurrence of Punicalagin in Botanical Species

This compound is present in various plant species, with some serving as particularly rich sources for extraction and research.

Punica granatum (Pomegranate) as a Primary Source.mdpi.comwikipedia.org

The pomegranate fruit, Punica granatum, is the most well-known and significant source of this compound. mdpi.comwikipedia.org This has led to extensive research on the distribution and concentration of this compound within the fruit's different parts and across various cultivars.

This compound is not uniformly distributed throughout the pomegranate fruit. The highest concentrations are typically found in the non-edible portions, particularly the peel, which consists of the pericarp (outer peel) and mesocarp (inner peel). mdpi.comcitrech.itjst.go.jp Research has consistently shown that the pericarp contains the most substantial amount of this compound, followed by the mesocarp. jst.go.jpresearchgate.net For instance, studies have reported this compound content to be as high as 138.232 mg/g in the pericarp of the 'Taishanhong' cultivar. researchgate.net

The juice, while containing this compound, generally has lower concentrations compared to the peel. citrech.itjst.go.jp The amount of this compound in the juice can vary widely, from 4 to 565 mg/L, depending on the processing methods. citrech.it Commercial processing of whole fruits can lead to the extraction of these tannins from the peel and mesocarp into the juice. citrech.it The seeds contain the lowest concentration of this compound among the fruit parts. jst.go.jp

This compound Content in Different Parts of Pomegranate Fruit

| Fruit Part | This compound Concentration | Reference |

|---|---|---|

| Pericarp (Peel) | 11 to 20 g/kg (dry matter); up to 156.74 mg/g | citrech.itjst.go.jp |

| Mesocarp | 11 to 20 g/kg (dry matter) | citrech.it |

| Juice | 4–565 mg/L | citrech.it |

| Seeds | Lower than pericarp and juice | jst.go.jp |

The concentration of this compound also exhibits significant variation among different pomegranate cultivars. mdpi.comd-nb.info For example, a study comparing two cultivars, 'Tunisia' and 'Qingpi', found that the placenta of the 'Qingpi' variety had the highest this compound content at 109.30 mg/g FW. frontiersin.org Another study analyzing 'Taishanhong' and 'Taishansanbaitian' cultivars found that the pericarp of 'Taishanhong' had the highest this compound content at 138.232 mg/g. researchgate.net Research on five Chinese pomegranate cultivars revealed that the peels of the 'Sour-YRP' cultivar possessed the highest concentration of this compound A&B at 125.23 mg/g. d-nb.info These findings underscore the importance of cultivar selection for maximizing this compound yield for research and commercial applications.

This compound Content in Various Pomegranate Cultivars

| Cultivar | Fruit Part | This compound Content | Reference |

|---|---|---|---|

| 'Taishanhong' | Pericarp | 138.232 mg/g | researchgate.net |

| 'Sour-YRP' | Peels | 125.23 mg/g (this compound A&B) | d-nb.info |

| 'Qingpi' | Placenta | 109.30 mg/g FW | frontiersin.org |

| 'Izmir' | Juice Extract | 992.09 ± 174.53 µg/g extract | nih.gov |

Distribution in Fruit Pericarp, Mesocarp, and Juice

Other Botanical Sources (e.g., Lafoensia pacari, Terminalia species).wikipedia.orgresearchgate.net

While pomegranate is the most recognized source, this compound is also found in other botanical species. Lafoensia pacari, a Brazilian medicinal plant, contains this compound as a major ellagitannin constituent in its leaves. researchgate.netthieme-connect.comjddtonline.info Studies have quantified the this compound content in standardized extracts of L. pacari leaves to be as high as 141.61 ± 3.87 mg/g. thieme-connect.com

The genus Terminalia is another significant source of this compound. jddtonline.infohmdb.ca The compound has been identified in various parts of several Terminalia species, including Terminalia catappa, Terminalia myriocarpa, and Terminalia oblongata. wikipedia.orgjddtonline.infohmdb.caresearchgate.net It is present in both alpha and beta isomeric forms in these plants. wikipedia.org

Biosynthetic Pathways of this compound

The formation of this compound in plants involves a series of complex enzymatic reactions, starting from simple precursors.

Enzymatic Reactions and Precursors.plos.org

The biosynthesis of hydrolyzable tannins, including this compound, begins with the shikimate pathway, which produces gallic acid. mdpi.com A critical initial step is the formation of an ester bond between gallic acid and glucose, catalyzed by a UDP-glucosyltransferase (UGT) to produce β-glucogallin. plos.org In pomegranate, two specific UGTs, UGT84A23 and UGT84A24, have been identified as responsible for this crucial reaction. plos.org

Following the formation of β-glucogallin, multiple acyltransferase enzymes convert it to pentagalloylglucose (B1669849). plos.org Pentagalloylglucose serves as a key intermediate and a branch point in the biosynthesis of both gallotannins and ellagitannins. mdpi.com For the synthesis of ellagitannins like this compound, pentagalloylglucose undergoes further transformations. plos.org Ellagitannins are characterized by the presence of hexahydroxydiphenic acid (HHDP) units, which are formed through the oxidative coupling of galloyl groups. mdpi.com this compound is formed through the hydrolysis of these ellagitannins, followed by dehydration and lactonization to yield ellagic acid, a core component of its structure. mdpi.comacs.orgunex.es The degradation of this compound can also yield ellagic acid. acs.orgunex.es

Key Compounds in this compound Biosynthesis

| Compound Name | Role in Biosynthesis |

|---|---|

| Gallic Acid | Initial precursor molecule. mdpi.com |

| β-glucogallin | Product of the reaction between gallic acid and glucose, a critical intermediate. plos.org |

| Pentagalloylglucose | Key intermediate formed from β-glucogallin, precursor to ellagitannins. plos.orgmdpi.com |

| Hexahydroxydiphenic acid (HHDP) | Formed from oxidative coupling of galloyl groups, characteristic of ellagitannins. mdpi.com |

| Ellagic Acid | A core structural component of this compound, also a product of its degradation. mdpi.comacs.orgunex.es |

| Punicalin | An ellagitannin related to this compound. researchgate.net |

| UGT84A23 and UGT84A24 | Enzymes (UDP-glucosyltransferases) that catalyze a critical step in the pathway. plos.org |

| Acyltransferases | Enzymes involved in the conversion of β-glucogallin to pentagalloylglucose. plos.org |

Genetic and Genomic Insights into this compound Production

The advent of advanced genomic and transcriptomic analyses has significantly propelled our understanding of the intricate biosynthetic pathways leading to the production of this compound, a complex ellagitannin primarily found in pomegranate (Punica granatum L.). The sequencing and assembly of the pomegranate genome have been instrumental in this endeavor, providing a foundational resource for identifying candidate genes and elucidating the molecular mechanisms governing the synthesis of this medicinally valuable compound. nih.govnih.govresearchgate.net

The pomegranate genome, estimated to be around 328-336 Mb, has been sequenced and assembled, revealing approximately 29,229 to 30,903 protein-coding genes. nih.govnih.govresearchgate.net This genomic blueprint has enabled researchers to perform comparative analyses and identify gene families that have undergone expansion, potentially contributing to the specialized metabolic pathways in pomegranate, including the synthesis of ellagitannins. biorxiv.org

A critical step in the biosynthesis of hydrolyzable tannins, including this compound, is the formation of β-glucogallin from gallic acid and UDP-glucose. plos.org Research has led to the identification and functional characterization of two key enzymes belonging to the UDP-glucosyltransferase (UGT) family, specifically UGT84A23 and UGT84A24 . plos.org These enzymes catalyze this pivotal reaction. plos.org Studies involving the overexpression and knockdown of these genes in pomegranate hairy roots have confirmed their crucial role; a significant reduction in this compound accumulation was observed in the double knockdown lines. plos.org

While the initial step involving UGTs is well-characterized, the subsequent enzymatic steps leading to the complex structure of this compound are still under investigation. acs.org The biosynthesis is believed to proceed through the formation of pentagalloylglucose, which then undergoes oxidative coupling to form the hexahydroxydiphenoyl (HHDP) group, a key structural component of ellagitannins like this compound. plos.org The final steps likely involve further glycosylation and esterification reactions. acs.org

Genomic and transcriptomic analyses have identified several candidate genes encoding enzymes potentially involved in these downstream steps, such as those belonging to the cytochrome P450 (CYP450) and polyketide synthase families. acs.org Furthermore, integrated analyses have revealed differential expression patterns of key gene family members in various fruit tissues, such as the peel and aril, during development, which correlates with the accumulation of this compound and other related compounds. nih.govresearchgate.net

The regulation of the this compound biosynthetic pathway is also a subject of ongoing research. Transcription factors, such as those from the MYB and bHLH families, are known to regulate secondary metabolite production in plants. While their specific roles in controlling this compound synthesis are not yet fully elucidated, their involvement is highly probable. The identification of these regulatory elements is a key area of future research that could enable the targeted engineering of pomegranate for enhanced this compound production. mdpi.com

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene/Enzyme Family | Specific Gene(s) | Function | Reference(s) |

|---|---|---|---|

| UDP-glucosyltransferase (UGT) | UGT84A23, UGT84A24 | Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. | plos.org |

| Cytochrome P450 (CYP450) | Candidate genes identified | Potentially involved in the oxidative coupling reactions forming the HHDP group. | acs.org |

| Polyketide Synthase | Candidate genes identified | May play a role in the formation of the galloyl moiety. | acs.org |

Environmental and Cultivation Factors Influencing Biosynthesis

The biosynthesis and accumulation of this compound in pomegranate are not solely determined by genetic factors but are also significantly influenced by a range of environmental and cultivation conditions. These external factors can modulate the expression of biosynthetic genes and, consequently, the concentration of this compound in different parts of the fruit.

Climatic Conditions: Research has demonstrated a strong correlation between climatic conditions and the levels of bioactive compounds, including this compound, in pomegranate. Generally, warmer and drier climates appear to be more conducive to the accumulation of this compound. nih.gov A study comparing pomegranates grown in different agro-climatic locations in Sri Lanka found that those from drier and warmer regions exhibited higher concentrations of total phenolic content, antioxidant capacity, and α- and β-punicalagin in both the peels and arils compared to those from cooler and wetter climates. nih.gov This suggests that temperature and water availability are critical environmental cues influencing the metabolic pathways responsible for this compound synthesis.

Conversely, some studies have indicated that cooler temperatures might favor the accumulation of total phenolics. tandfonline.com For instance, pomegranates grown in Northern Tunisia with lower temperatures and higher precipitation showed higher total phenolic content. tandfonline.com It is important to note that these studies often measure total phenolics, and the specific impact on this compound may vary. The discrepancy in findings highlights the complexity of the interaction between various climatic factors, such as temperature, rainfall, and sunlight intensity, and their collective effect on pomegranate phytochemistry. tandfonline.comnih.gov For instance, intense sunlight and hot, dry summers are considered optimal for pomegranate growth and the development of high-quality fruit. tandfonline.com

Cultivation Practices: Horticultural practices play a vital role in optimizing the yield and quality of pomegranates, including their this compound content. Proper canopy management, for example, is crucial for ensuring adequate light penetration throughout the tree. Better light interception can enhance photosynthesis, leading to increased production of primary metabolites that serve as precursors for secondary metabolites like this compound.

Soil properties and nutrient management are also influential. Pomegranates thrive in well-drained, light soils with a pH range of 6.5-7.0, although they can tolerate slightly alkaline conditions. The nutritional status of the plant, influenced by fertilization practices, can impact the synthesis of phenolic compounds.

Pre-harvest treatments have also been explored as a means to enhance the bioactive compound content in pomegranates. For example, the application of melatonin (B1676174) and methyl jasmonate has been shown to increase the total anthocyanin and phenolic content. mdpi.com While these studies did not specifically measure this compound, they suggest that the application of elicitors could be a promising strategy to stimulate the biosynthesis of various secondary metabolites.

Table 2: Influence of Environmental Factors on this compound Content

| Environmental Factor | Observed Effect on this compound/Phenolic Content | Reference(s) |

|---|---|---|

| Temperature | Warmer climates generally promote higher this compound accumulation. nih.gov Some studies suggest cooler climates may increase total phenolic content. tandfonline.com | nih.govtandfonline.com |

| Water Availability | Drier conditions are often associated with higher levels of this compound and other phenolics. nih.gov | nih.gov |

| Sunlight | Intense sunlight is considered optimal for high-quality fruit development. tandfonline.com Adequate light penetration through canopy management is crucial. | tandfonline.com |

Metabolism and Bioavailability of Punicalagin in Biological Systems

Gastrointestinal Hydrolysis and Transformation

Upon ingestion, punicalagin is not directly absorbed into the bloodstream in its intact form due to its large molecular size and complex structure. frontiersin.orgmdpi.com Instead, it is subjected to extensive hydrolysis and metabolic transformation within the gastrointestinal tract. mdpi.com This process begins in the stomach and continues into the intestines, where both physiological conditions and microbial activity play crucial roles. frontiersin.orgnih.gov

The initial step in the metabolism of this compound is its hydrolysis to ellagic acid (EA). mdpi.commdpi.com This process can be initiated in the acidic environment of the stomach and continues in the small intestine. frontiersin.orgmdpi.com The hydrolysis involves the breakdown of the ester bonds linking the glucose core to gallagic and ellagic acids, which are components of the this compound molecule. mdpi.com This reaction releases hexahydroxydiphenic acid (HHDP), which then spontaneously undergoes lactonization to form the more stable ellagic acid. acs.orgmdpi.com While this compound itself is poorly absorbed, this conversion to EA is a critical prerequisite for the generation of more bioavailable metabolites. mdpi.com

Ellagic acid that is not absorbed in the small intestine travels to the colon, where it is further metabolized by the gut microbiota into a series of smaller, more readily absorbable compounds known as urolithins. mdpi.comnih.gov This biotransformation involves a series of decarboxylation and dehydroxylation reactions. mdpi.com The primary end products of this microbial metabolism are typically Urolithin A and Urolithin B. mdpi.com Other intermediate urolithins, such as Urolithin C and Urolithin D, are also formed during this process. caldic.com Research indicates that these urolithin metabolites, rather than this compound or ellagic acid, are responsible for many of the systemic health benefits attributed to pomegranate consumption, as they are the compounds that readily enter systemic circulation. mdpi.comnih.gov

This table summarizes the key transformation steps of this compound in the gastrointestinal tract.

| Parent Compound | Primary Location | Process | Resulting Metabolite(s) |

|---|---|---|---|

| This compound | Stomach, Small Intestine | Hydrolysis | Ellagic Acid (EA) |

| Ellagic Acid (EA) | Colon | Microbial Metabolism | Urolithins (Urolithin A, Urolithin B, etc.) |

The conversion of ellagic acid to urolithins is entirely dependent on the composition and metabolic capacity of an individual's gut microbiota. nih.govnih.gov Specific bacterial species possess the necessary enzymatic machinery to carry out this multi-step transformation. nih.gov Studies have identified bacteria from the Coriobacteriaceae family, particularly species like Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, as key players in the production of urolithins from ellagic acid. mdpi.comacs.orgnih.gov The presence and abundance of these specific bacteria can vary significantly among individuals, leading to different "metabotypes" that determine whether a person can produce urolithins after consuming ellagitannins. researchgate.net Lactic acid bacteria, such as Lactiplantibacillus plantarum, have also been shown to be capable of degrading this compound to ellagic acid. acs.orgnih.gov

The enzymatic breakdown of this compound and other ellagitannins is carried out by specific bacterial enzymes. Tannin acyl hydrolase, commonly known as tannase (B8822749), is a key enzyme that catalyzes the hydrolysis of the ester bonds in this compound, releasing ellagic acid. acs.orgmdpi.com While tannase is well-known for this role, other hydrolytic enzymes may also be involved. nih.gov For instance, some studies suggest the involvement of enzymes like ellagitannin acyl hydrolase (EAH), phenol (B47542) oxidase, and decarboxylase in the degradation of ellagitannins. mdpi.com Research has shown that while some Lactiplantibacillus plantarum strains can convert this compound to ellagic acid, they may use generic transglycosylases rather than a specific tannase. acs.orgnih.gov

Microbial Metabolism to Urolithins (e.g., Urolithin A, Urolithin B)

Role of Gut Microbiota in this compound Biotransformation

Systemic Absorption and Distribution of Metabolites

The bioavailability of this compound itself is very low. mdpi.com Small amounts have been detected in the plasma of rats after sustained high-dose administration, but this is not consistently observed in humans. researchgate.netnih.gov Ellagic acid has slightly better, though still limited, absorption. researchgate.net Following the consumption of pomegranate juice, ellagic acid can be detected in human plasma, but it is typically eliminated quickly. nih.govresearchgate.net

In contrast, the urolithin metabolites are significantly better absorbed and can accumulate in plasma and tissues. mdpi.comresearchgate.net After their formation in the colon, urolithins enter the systemic circulation and are distributed throughout the body. nih.gov The presence of these metabolites in plasma is considered evidence of the microbial transformation of dietary ellagitannins. nih.gov The superior bioavailability of urolithins suggests they are the primary bioactive compounds that exert systemic effects following the consumption of this compound-rich foods. mdpi.com

Factors Influencing this compound Bioavailability and Metabolic Fate

Several factors can influence the complex process of this compound metabolism and the subsequent bioavailability of its active metabolites.

Gut Microbiota Composition: As mentioned, the most critical factor is the presence of specific urolithin-producing bacteria in the gut. researchgate.net This leads to the classification of individuals into different metabotypes (e.g., metabotype A, B, or 0) based on their ability to produce different urolithins, primarily Urolithin A or Urolithin B, or none at all. nih.gov

Physiological Conditions: The pH of the gastrointestinal tract can impact the hydrolysis of this compound. nih.gov The acidic environment of the stomach aids the initial breakdown to ellagic acid. mdpi.com

Food Matrix: The presence of other food components, such as proteins, can influence the solubility and stability of both this compound and ellagic acid, potentially affecting their availability for microbial metabolism. nih.gov Simulated digestion models have shown that the release of ellagic acid from this compound can be influenced by the food matrix. tandfonline.com

Host Factors: Individual host factors beyond the microbiome, such as genetics and transit time through the gut, may also play a role in the extent and rate of this compound metabolism.

This table details the conversion of this compound to Ellagic Acid by select Lactic Acid Bacteria (LAB) strains, based on a study that incubated the bacteria with a this compound-rich extract.

| Bacterial Strain | Final Ellagic Acid (EA) Concentration (µg/L) | Conversion Rate (%) |

|---|---|---|

| L. plantarum 89 | 1208.56 | 3.75% |

| L. paracasei 116 | 1196.22 | 3.73% |

| E. faecium 126 | 1170.89 | 3.72% |

| E. faecium 37 | 1055.89 | 3.34% |

| L. sakei 195 | 1035.56 | 3.27% |

| Control (Extract only, no bacteria) | 54.21 | N/A |

Impact of Food Matrix and Formulation

The metabolism and bioavailability of this compound are significantly influenced by the food matrix in which it is consumed and the processing methods applied to that food. sciopen.com Ellagitannins like this compound are large molecules that are not readily absorbed in their intact form. nih.gov Their journey through the gastrointestinal tract, and subsequent breakdown into absorbable metabolites, is heavily dependent on their stability and release from the food source.

Processing and storage can cause substantial changes in the composition of ellagitannins. Spontaneous hydrolysis of ellagitannins to ellagic acid can occur during storage. For instance, studies on blackberry products have shown that processes like canning, pureeing, and freezing have a minimal effect on ellagitannin content, whereas juice production involving the removal of seeds can lead to a loss of up to 70%. This indicates that the formulation of a product—whether it is a whole fruit, a juice, or an extract—determines the initial amount of this compound that reaches the gut for metabolism.

Furthermore, the food source itself plays a critical role. Research has noted that consuming walnuts may lead to a higher production of urolithins compared to pomegranate juice, even when the juice has a higher initial content of ellagitannins. This suggests that other components within the food matrix can either protect the ellagitannins or modulate the gut microbiota responsible for their transformation. During ingestion, ellagitannins can also bind to proteins, such as those in saliva, which may render them non-metabolizable.

Table 1: Influence of Food Processing on Ellagitannin Content

| Processing Method (on Blackberries) | Impact on Ellagitannin Content | Reference |

|---|---|---|

| Canning | Little effect | |

| Pureeing | Little effect | |

| Freezing | Little effect | |

| Seed Removal (Press-cake) | Up to 70% loss | |

| Juice Microfiltration | Significant loss |

Intersubject Variability in Metabolism

A critical aspect of this compound metabolism is the substantial variability observed among individuals. doaj.orgresearchgate.net This variation is primarily attributed to differences in the composition and metabolic capacity of the human gut microbiota. mdpi.commdpi.com After this compound is hydrolyzed to ellagic acid in the gut, specific bacteria are required to convert ellagic acid into its ultimate metabolites, the urolithins. mdpi.comnih.gov However, not every individual possesses the necessary bacterial strains to perform this conversion. mdpi.com

This has led to the classification of individuals into three distinct urolithin metabotypes (UMs), based on the type of urolithins they excrete after consuming ellagitannin-rich foods. mdpi.commdpi.com

Urolithin Metabotype A (UM-A): Individuals in this group are able to produce urolithin A. mdpi.com The abundance of bacteria from the genus Gordonibacter is positively correlated with this metabotype. mdpi.com

Urolithin Metabotype B (UM-B): These individuals can produce urolithin A, isourolithin A, and urolithin B. mdpi.comacs.org

Urolithin Metabotype 0 (UM-0): Individuals in this group are unable to produce any of the final urolithin metabolites. mdpi.com

The bacteria responsible for these transformations are highly specific. Bacteria from the Gordonibacter genus are involved in converting ellagic acid to intermediate urolithins. mdpi.com More specifically, Gordonibacter urolithinfaciens and Gordonibacter pamelaeae are known to produce urolithins from ellagitannins. acs.org Recently, Ellagibacter isourolithinifaciens has been identified as a species capable of metabolizing ellagic acid into isourolithin A. mdpi.comacs.org The presence and abundance of these specific bacteria in an individual's gut determine their metabotype and, consequently, the profile of bioactive metabolites produced from this compound. mdpi.comacs.org

Table 2: Human Urolithin Metabotypes

| Metabotype | Key Metabolites Produced | Associated Bacterial Genera | Reference |

|---|---|---|---|

| UM-A | Urolithin A | Gordonibacter | mdpi.com |

| UM-B | Urolithin A, Isourolithin A, Urolithin B | Gordonibacter, Ellagibacter | mdpi.comacs.org |

| UM-0 | No urolithins produced | Lacks specific converting bacteria | mdpi.com |

Role of Specific Metabolites in Bioactivity

The biological effects associated with the consumption of this compound-rich foods are largely attributed to its metabolites rather than the parent compound itself, due to the low bioavailability of this compound and ellagic acid. nih.govmdpi.com The primary metabolites—ellagic acid and various urolithins—are considered the true bioactive molecules. mdpi.commdpi.com

Ellagic Acid (EA): this compound is first hydrolyzed in the stomach and small intestine to release ellagic acid. nih.govmdpi.comfrontiersin.org While the systemic absorption of ellagic acid is poor, it can exert biological effects directly within the gastrointestinal tract. frontiersin.org Studies using in vitro models of the intestinal barrier have shown that ellagic acid can strengthen barrier function, an effect not observed with this compound itself. nih.gov It has also been shown to have an anti-proliferative effect on colon cancer cells in vitro.

Urolithins: In the large intestine, unabsorbed ellagic acid is converted by microbiota into a series of smaller, more readily absorbed compounds known as urolithins. mdpi.comacs.org These metabolites can reach significantly higher concentrations in plasma than ellagic acid and persist for longer periods, allowing them to exert systemic effects. nih.gov Different urolithins exhibit distinct biological activities. mdpi.comcsic.es

Urolithin A (UA): As a common end-product, urolithin A has demonstrated anti-inflammatory and antioxidant activities. mdpi.commdpi.com It has been shown to inhibit enzymes associated with carbohydrate metabolism and reduce triglyceride accumulation in vitro. mdpi.comzumodegranada.com In studies on colon cells, urolithin A helped prevent inflammation-induced barrier dysfunction. frontiersin.orgnih.gov

Urolithin B (UB): This is another key final metabolite. mdpi.com Urolithin B has been investigated for its role in cardiovascular health, with studies suggesting it may be involved in reverse cholesterol transport. zumodegranada.com It also contributes to anti-inflammatory effects by attenuating neuroinflammation in microglia cells. frontiersin.org

Urolithin C (UC) and Urolithin D (UD): These are intermediate metabolites in the transformation pathway from ellagic acid to urolithin A. caldic.com Despite being transient, they have shown potent bioactivity. In one study, urolithin C and urolithin D exhibited the highest antioxidant activity among the tested urolithins, significantly greater than that of urolithin A. mdpi.com

Table 3: Research Findings on the Bioactivity of this compound Metabolites

| Metabolite | Observed Bioactivity | Key Research Finding | Reference |

|---|---|---|---|

| Ellagic Acid | Intestinal Barrier Strengthening | Increased transepithelial electrical resistance (TER) in Caco-2 intestinal cells. | nih.gov |

| Ellagic Acid | Anti-proliferative | Induced apoptosis in Caco-2 colon cancer cells. | |

| Urolithin A | Anti-inflammatory | Suppressed mRNA levels of proinflammatory genes (TNF-α, IL-6, etc.) in microglia. | mdpi.com |

| Urolithin A | Metabolic Regulation | Inhibited enzymes associated with carbohydrate and triglyceride metabolism (α-GLU, lipase). | mdpi.comzumodegranada.com |

| Urolithin B | Anti-inflammatory | Attenuated neuroinflammation by inhibiting NO, IL-6, and TNF-α formation in microglia. | frontiersin.org |

| Urolithin B | Cardioprotective Potential | Influences parameters involved in reverse cholesterol transport. | zumodegranada.com |

| Urolithin C | Potent Antioxidant | Demonstrated the highest antioxidant activity (IC50 = 0.16 μM) in a chemical assay. | mdpi.com |

| Urolithin D | Potent Antioxidant | Showed very high antioxidant activity (IC50 = 0.33 μM), second only to Urolithin C. | mdpi.com |

Molecular Mechanisms of Action of Punicalagin in Biological Contexts

Modulation of Cellular Signaling Pathways

Punicalagin's multifaceted biological activities stem from its ability to interact with and modulate several critical intracellular signaling pathways. These pathways are integral to cellular processes such as inflammation, proliferation, survival, and apoptosis. By influencing these cascades, this compound can alter cellular responses to various stimuli and stresses.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses. mdpi.com In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, IκB proteins are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com

This compound has been shown to inhibit the NF-κB pathway in various cell types. For instance, in human osteosarcoma cell lines (U2OS, MG63, and SaOS2), this compound treatment led to the degradation of IκBα and prevented the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov This inhibitory effect on NF-κB signaling was further supported by the downregulation of NF-κB target genes, including interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov Similarly, in cervical cancer cells (ME-180), this compound suppressed NF-κB activity. nih.gov In some contexts, this compound's modulation of NF-κB has been linked to the induction of apoptosis in cancer cells. mdpi.com However, in other instances, this compound-induced upregulation of NF-κB has been associated with the induction of a senescent phenotype, leading to the arrest of cancer cell growth. mdpi.com

Table 1: Effect of this compound on NF-κB Signaling Pathway Components

| Cell Line | Effect of this compound | Downstream Consequence | Reference |

| U2OS, MG63, SaOS2 (Osteosarcoma) | Induces IκBα degradation, prevents p65 nuclear translocation | Inhibition of cell proliferation and invasion, increased apoptosis | nih.govnih.gov |

| ME-180 (Cervical Cancer) | Suppresses NF-κB activity | Inhibition of cell proliferation, induction of apoptosis | nih.govmdpi.com |

| HCT116 (Colorectal Carcinoma) | Downregulation of Annexin A1 | Induction of apoptosis and autophagy | mdpi.comresearchgate.net |

| HT-29 (Colon Adenocarcinoma) | Suppression of COX-2 | Suppression of inflammatory signaling | mdpi.com |

MAPK Signaling Pathway Modulation (p38, JNK, ERK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway comprises a series of protein kinases that are crucial for a wide array of cellular functions, including proliferation, differentiation, inflammation, and apoptosis. thermofisher.com The three major subfamilies of MAPKs are p38 MAPKs, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). mdpi.com

This compound has been demonstrated to modulate the activity of MAPK pathways. In lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, this compound was found to suppress the phosphorylation of p38, JNK, and ERK. mdpi.com This suggests that this compound can inhibit MAPK activation to exert its anti-inflammatory effects. mdpi.com In the context of lupus nephritis, this compound's beneficial effects are thought to be mediated through the inhibition of the ERK1/2 signaling pathway. nih.gov Furthermore, studies on bovine endometrial epithelial cells showed that this compound pretreatment significantly decreased the production of inflammatory cytokines by suppressing the phosphorylation of p38, JNK, and ERK. mdpi.com In HepG2 cells, this compound was observed to induce the phosphorylation of ERK and p38 in the early stages of treatment, with the ERK pathway playing a vital role in its cytoprotective effects. researchgate.net

Table 2: Modulation of MAPK Signaling by this compound

| Cell Type/Model | MAPK Component | Effect of this compound | Outcome | Reference |

| RAW264.7 Macrophages | p38, JNK, ERK | Suppression of phosphorylation | Decreased production of pro-inflammatory cytokines | mdpi.com |

| Lupus Nephritis Model | ERK1/2 | Inhibition | Amelioration of disease | nih.gov |

| Bovine Endometrial Epithelial Cells | p38, JNK, ERK | Suppression of phosphorylation | Decreased production of IL-1β, IL-6, and IL-8 | mdpi.com |

| HepG2 Cells | ERK, p38 | Induced phosphorylation | Cytoprotective effect | researchgate.net |

PI3K/AKT/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. wikipedia.orgmdpi.com Dysregulation of this pathway is frequently observed in various cancers. wikipedia.orgmdpi.com

This compound has been shown to modulate the PI3K/AKT/mTOR pathway. acs.org In thyroid cancer cells, this compound treatment led to the inhibition of the mTOR signaling pathway, which contributed to the induction of autophagy. mdpi.com It can suppress the activation of PI3K and AKT, leading to the inhibition of downstream mTOR signaling. acs.org This results in decreased phosphorylation of key elements like mTOR, S6K, and 4EBP1, ultimately inhibiting protein synthesis and cell proliferation. acs.org Furthermore, by inhibiting AKT, this compound can promote the activity of pro-apoptotic proteins. acs.org It has also been suggested that this compound can enhance the expression of tumor suppressors like PTEN, which in turn modulates cell proliferation and survival. acs.org

Table 3: this compound's Impact on the PI3K/AKT/mTOR Pathway

| Cell Type/Model | Key Protein | Effect of this compound | Consequence | Reference |

| Thyroid Cancer Cells | mTOR | Inhibition | Induction of autophagy | mdpi.com |

| General Cancer Models | PI3K, AKT, mTOR | Suppression of activation/phosphorylation | Inhibition of protein synthesis, cell growth, and proliferation; induction of apoptosis | acs.org |

| Rat Skeletal Muscle | PI3K/AKT | Enhanced expression | Improved insulin (B600854) sensitivity | acs.org |

AMPK Activation and Associated Pathways (LKB1, p27)

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis. aging-us.com It is activated by the upstream kinase, liver kinase B1 (LKB1). aging-us.com

This compound has been found to activate the AMPK pathway. In human glioma cells, this compound treatment led to the activation of AMPK and increased the phosphorylation of the cyclin-dependent kinase inhibitor p27 at threonine 198. nih.govresearchgate.net This phosphorylation event is downstream of the LKB1-AMPK pathway and leads to the stabilization of p27, which in turn can induce cellular autophagy. nih.govnih.gov This suggests that this compound can trigger autophagy in cancer cells through the LKB1-AMPK-p27 signaling axis. nih.gov The activation of AMPK can also suppress oxidative stress-induced cellular senescence. aging-us.com

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. nih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, it translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes. acs.org

This compound is a potent activator of the Nrf2 pathway. acs.org It promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). acs.orgtandfonline.com This enhancement of the cellular antioxidant defense system is a key mechanism behind this compound's protective effects against oxidative damage. acs.org The activation of the Nrf2 pathway by this compound has been shown to be mediated, at least in part, through the PI3K/Akt signaling pathway. nih.govtandfonline.com

IL-6/JAK/STAT3 Pathway Downregulation

The Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in inflammation, immune responses, and cell proliferation. nih.gov High levels of IL-6 can stimulate the activation of the JAK/STAT3 pathway. nih.gov

This compound has been demonstrated to downregulate the IL-6/JAK/STAT3 pathway. nih.gov In lung cancer cells, this compound treatment reduced the expression of Jak-1 and inhibited the nuclear translocation of STAT3. mdpi.comencyclopedia.pub By preventing the translocation of STAT3 to the nucleus, this compound can inhibit the transcription of STAT3 target genes that promote cell survival and inhibit apoptosis. mdpi.com In a mouse model of ankylosing spondylitis, the therapeutic effects of this compound were associated with the regulation of the JAK/STAT3 signaling pathway. nih.gov Furthermore, in LPS-stimulated macrophages, this compound pretreatment significantly inhibited the secretion of IL-6. nih.gov This inhibition of IL-6 production can, in turn, lead to the downregulation of the JAK/STAT3 pathway. nih.gov

Table 4: this compound's Downregulation of the IL-6/JAK/STAT3 Pathway

| Cell Type/Model | Key Protein | Effect of this compound | Outcome | Reference |

| Lung Cancer A549 Cells | Jak-1, STAT3 | Reduced Jak-1 expression, inhibited nuclear translocation of STAT3 | Inhibition of cell proliferation, induction of apoptosis | mdpi.comencyclopedia.pub |

| Ankylosing Spondylitis Mouse Model | JAK/STAT3 | Regulation of the pathway | Reduced inflammation and oxidative stress | nih.gov |

| LPS-induced RAW264.7 Macrophages | IL-6 | Inhibited secretion | Anti-inflammatory activity | nih.gov |

Regulation of Gene Expression

This compound exerts significant influence on cellular function through the modulation of various signaling pathways and the subsequent regulation of gene expression. Its activities are multifaceted, impacting pathways involved in inflammation, antioxidant defense, and cell cycle control.

A primary mechanism of this compound's action is through the Nuclear factor-kappa B (NF-κB) signaling pathway . acs.org Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by IκB kinases. acs.org Upon receiving a stimulus, the IκB complex is degraded, allowing NF-κB dimers to move into the nucleus and control the expression of specific genes. acs.org this compound has been shown to promote the degradation of IκBα and prevent the nuclear translocation of the p65 subunit, thereby downregulating the NF-κB signaling pathway. acs.org This inhibition of NF-κB activity is crucial for its anti-inflammatory effects.

Another key pathway modulated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . acs.org this compound activates the Nrf2 pathway, leading to the nuclear translocation of Nrf2. acs.org In the nucleus, Nrf2 binds to the antioxidant response element (ARE), which in turn increases the transcription of several antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). acs.orgnih.gov This cascade of gene activation enhances the cell's ability to defend against oxidative stress. acs.org

This compound also interacts with the PI3K/AKT/mTOR pathway , which is involved in cell growth, proliferation, and survival. acs.org It suppresses the activation of PI3K and AKT, which in turn inhibits the downstream signaling of mTOR. acs.org This leads to decreased phosphorylation of key elements like S6K and 4EBP1, resulting in the inhibition of protein synthesis and cell proliferation. acs.org Furthermore, by inhibiting AKT, this compound promotes the activation of pro-apoptotic proteins. acs.org It can also increase the expression of tumor suppressors such as phosphatase and tensin homolog (PTEN). acs.org

In the context of cancer, this compound has been found to reduce the expression of cell cycle-related proteins, including cyclin A, cyclin B, cyclin D1, cyclin D2, and cyclin E. nih.gov It has also been shown to decrease the expression of β-catenin and its downstream target, cyclin D1, which is a key regulator of cell cycle progression. nih.gov Additionally, in the context of Salmonella infection, this compound has been observed to downregulate the expression of genes related to bacterial motility and virulence. asm.org

| Pathway | Effect of this compound | Key Genes/Proteins Modulated | Outcome |

| NF-κB | Downregulation | IκBα, p65 | Anti-inflammatory effects |

| Nrf2/ARE | Upregulation | Nrf2, HO-1, NQO1, GCL | Enhanced antioxidant defense acs.orgnih.gov |

| PI3K/AKT/mTOR | Downregulation | PI3K, AKT, mTOR, S6K, 4EBP1, PTEN | Inhibition of cell proliferation, promotion of apoptosis acs.org |

| Cell Cycle | Downregulation | Cyclin A, B, D1, D2, E, β-catenin | Inhibition of cancer cell proliferation nih.gov |

| Salmonella Virulence | Downregulation | fliA, fliY, fljB, flhC, fimD, sdiA, srgE | Reduced bacterial motility and virulence asm.org |

Interactions with Proteins, Polysaccharides, and Metal Ions

This compound, as a large polyphenolic compound, exhibits notable interactions with various biomolecules, which contributes to its biological activities.

Proteins: this compound has a demonstrated high affinity for proteins, such as bovine serum albumin. nih.govpreprints.org This binding capacity is a general characteristic of tannins. nih.govpreprints.org Its interaction with proteins is a key aspect of its mechanism of action. For instance, this compound can inhibit the activity of certain enzymes, such as the SARS-CoV-2 3CL-protease, through direct binding. europeanreview.org Furthermore, its ability to interact with salivary proteins is a factor in the sensation of astringency. acs.org

Polysaccharides: The interaction between this compound and polysaccharides has been studied, particularly in the context of wine chemistry. acs.org Polysaccharides like rhamnogalacturonan II and arabinogalactan (B145846) proteins can influence the interaction between this compound and salivary proteins, which can modulate astringency. acs.org The nature of this interaction can be competitive, where polysaccharides compete with proteins for binding to this compound. acs.org

Metal Ions: this compound shows a high affinity for metal ions. nih.govpreprints.org This chelating ability is an important facet of its antioxidant activity, as it can bind to metal ions like iron and copper, which can otherwise participate in redox reactions that generate harmful free radicals. researchgate.netresearchgate.net Studies have shown that this compound can form chelates with metal ions, thereby preventing them from catalyzing oxidative processes. researchgate.net Interestingly, its interaction with zinc (II) ions has been shown to synergistically inhibit the activity of the SARS-CoV-2 3CL-protease. europeanreview.org

| Molecule | Nature of Interaction | Significance |

| Proteins | High affinity binding | Enzyme inhibition, modulation of protein function, astringency nih.govpreprints.orgeuropeanreview.orgacs.org |

| Polysaccharides | Competitive binding | Modulation of protein-tannin interactions and astringency acs.org |

| Metal Ions | Chelation | Antioxidant activity by preventing redox cycling, synergistic enzyme inhibition nih.govpreprints.orgeuropeanreview.orgresearchgate.netresearchgate.net |

Antioxidant Mechanisms and Oxidative Stress Modulation

This compound is a potent antioxidant that combats oxidative stress through multiple mechanisms. acs.orgnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. nih.gov

This compound's antioxidant prowess is attributed in large part to its chemical structure, which allows it to donate electrons and hydrogen atoms to neutralize free radicals. researchgate.net It has been shown to modulate the Nrf2 signaling pathway, a central regulator of cellular antioxidant responses. acs.orgnih.gov By activating Nrf2, this compound stimulates the production of a suite of antioxidant enzymes, thereby bolstering the cell's intrinsic defense mechanisms against oxidative damage. acs.orgnih.gov

This compound is an effective scavenger of various free radicals. preprints.org It can directly neutralize reactive oxygen species such as the superoxide (B77818) anion (O2•−) and the hydroxyl radical (•OH). researchgate.netnih.gov Studies have demonstrated its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), further showcasing its electron-donating capacity. researchgate.netthejaps.org.pkmdpi.com In biological systems, this compound can interrupt free radical chain reactions by donating a hydrogen atom to lipid peroxides. researchgate.net It is also capable of scavenging hydrogen peroxide (H₂O₂) by donating an electron and converting it to water. researchgate.net

| Radical/Oxidant | Scavenging Activity of this compound |

| DPPH radical | Effective scavenger, with activity increasing with concentration thejaps.org.pkscirp.org |

| Superoxide anion (O2•−) | Demonstrated scavenging capacity nih.gov |

| Hydroxyl radical (•OH) | Capable of scavenging this highly reactive radical nih.gov |

| Hydrogen peroxide (H₂O₂) | Scavenges H₂O₂ in a dose-dependent manner researchgate.netscirp.org |

Oxidative stress can lead to significant damage to cellular macromolecules, including DNA. This compound has been shown to protect against oxidative DNA damage. preprints.orgjrespharm.com It can inhibit the formation of oxidative DNA products. daneshyari.comnih.gov For example, it has been found to significantly inhibit the oxidative DNA adducts resulting from the copper-catalyzed redox cycling of 4-hydroxy-17β-estradiol. daneshyari.comnih.gov By preventing this damage, this compound helps to maintain genomic integrity. This protective effect is crucial, as oxidative DNA damage is a contributing factor to mutagenesis and the development of cancer. nih.gov

Free Radical Scavenging

Anti-inflammatory Mechanisms

This compound exhibits potent anti-inflammatory properties, which are mediated through its influence on key inflammatory pathways and the production of inflammatory mediators. acs.orgthejaps.org.pkmdpi.comcabidigitallibrary.org Its ability to modulate these processes makes it a compound of significant interest in the context of inflammatory diseases. researchgate.netnih.govmdpi.comresearchgate.net

A central aspect of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. acs.orgnih.gov By suppressing NF-κB activation, this compound can reduce the expression of numerous pro-inflammatory genes. acs.org Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, which are also involved in the inflammatory cascade. cabidigitallibrary.orgmdpi.com

A key outcome of this compound's anti-inflammatory activity is the reduced production of pro-inflammatory cytokines. acs.orgpreprints.orgresearchgate.netscirp.orgdaneshyari.commdpi.com Research has consistently demonstrated that this compound can decrease the expression and secretion of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-17A (IL-17A). acs.orgnih.govnih.gov

In various experimental models, this compound has been shown to significantly lower the levels of these cytokines. For instance, in rheumatoid arthritis fibroblast-like synoviocytes stimulated with TNF-α, this compound treatment led to a reduction in the mRNA levels and secretion of IL-1β, IL-6, and IL-17A. nih.gov Similarly, in macrophages stimulated with lipopolysaccharide (LPS), this compound has been found to decrease the release of TNF-α and IL-6. cabidigitallibrary.org This inhibition of cytokine production is a critical mechanism underlying this compound's potential to alleviate inflammatory conditions. nih.govresearchgate.net

| Cytokine | Effect of this compound | Experimental Context |

| TNF-α | Decreased production/release | LPS-stimulated macrophages, rheumatoid arthritis models cabidigitallibrary.orgnih.gov |

| IL-1β | Decreased production/release | TNF-α-stimulated synoviocytes, psoriasis models nih.govresearchgate.net |

| IL-6 | Decreased production/release | LPS-stimulated macrophages, rheumatoid arthritis models cabidigitallibrary.orgnih.gov |

| IL-17A | Decreased production/release | TNF-α-stimulated synoviocytes nih.gov |

Attenuation of LPS-induced Inflammatory Responses

This compound has demonstrated significant efficacy in mitigating inflammatory responses induced by lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria and potent inducers of inflammation. Research has shown that this compound can suppress these inflammatory cascades through various mechanisms, primarily by targeting key signaling pathways and the production of inflammatory mediators.

In studies involving RAW264.7 macrophages, a commonly used cell line for inflammation research, pretreatment with this compound has been found to significantly decrease the production and gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) following LPS stimulation. mdpi.comnih.gov This inhibitory effect is attributed to the suppression of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comnih.gov Specifically, this compound has been shown to inhibit the phosphorylation of key proteins within the MAPK pathway, namely p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). mdpi.comdovepress.com By doing so, it effectively hinders the downstream signaling that leads to the expression of inflammatory genes.

Furthermore, this compound's anti-inflammatory action extends to the NF-κB pathway. It has been observed to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. portlandpress.comtandfonline.com This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of a wide array of pro-inflammatory genes. portlandpress.comtandfonline.com

The anti-inflammatory properties of this compound have also been observed in other cell types. In bovine endometrial epithelial cells stimulated with LPS, pretreatment with this compound led to a significant reduction in the production of IL-1β, IL-6, and IL-8. mdpi.com Similarly, in LPS-induced BV2 microglial cells, this compound suppressed inflammatory responses by reducing the expression of pro-inflammatory mediators and inhibiting the phosphorylation of STAT3, IκBα, and MAPKs. dovepress.com In a murine model of acute lung injury induced by LPS, this compound was found to reduce the infiltration of inflammatory cells and decrease the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. portlandpress.com

Interestingly, some research suggests that this compound's anti-inflammatory effects in LPS-induced macrophages may also involve the modulation of autophagy. nih.gov One study indicated that this compound inhibits the FoxO3a/autophagy signaling pathway, contributing to the attenuation of the inflammatory response. nih.gov

Table 1: Effects of this compound on LPS-Induced Inflammatory Markers

| Cell/Animal Model | Inflammatory Mediator/Pathway | Effect of this compound | Reference |

|---|---|---|---|

| RAW264.7 Macrophages | IL-6, TNF-α Production | Decreased | mdpi.comnih.gov |

| RAW264.7 Macrophages | p38, JNK, ERK Phosphorylation (MAPK Pathway) | Inhibited | mdpi.comdovepress.com |

| RAW264.7 Macrophages | NF-κB Activation | Inhibited | nih.gov |

| Bovine Endometrial Epithelial Cells | IL-1β, IL-6, IL-8 Production | Decreased | mdpi.com |

| BV2 Microglial Cells | STAT3, IκBα, MAPK Phosphorylation | Inhibited | dovepress.com |

| Murine Model (Acute Lung Injury) | Inflammatory Cell Infiltration, Pro-inflammatory Cytokines | Reduced | portlandpress.com |

Modulation of Cyclooxygenase-2 and Inducible Nitric Oxide Synthases

This compound exerts significant modulatory effects on two key enzymes involved in the inflammatory process: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). These enzymes are responsible for the production of potent inflammatory mediators, and their inhibition is a major target for anti-inflammatory therapies.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is typically absent in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins, which are key mediators of inflammation and pain. ijpsm.comnih.gov Research has shown that this compound can effectively downregulate the expression of COX-2. In a study using ex vivo skin, topical application of a pomegranate rind extract rich in this compound resulted in a significant reduction of COX-2 expression. cardiff.ac.uk This suggests that this compound can penetrate the skin and exert its anti-inflammatory effects by modulating the arachidonic acid pathway. ijpsm.comcardiff.ac.uk

Further studies have corroborated these findings. In LPS-induced BV2 microglial cells, this compound was shown to reduce the expression of COX-2, thereby inhibiting the secretion of prostaglandin (B15479496) E2 (PGE2). dovepress.com Similarly, in rat primary microglia stimulated with LPS, pretreatment with this compound led to a reduction in COX-2 protein and mRNA expression. imrpress.com The consumption of pomegranate juice, which contains this compound, has also been associated with the downregulation of pro-inflammatory enzymes, including COX-2, in animal models. mdpi.com

Inducible Nitric Oxide Synthase (iNOS)

iNOS is another enzyme that is induced during inflammation and produces large amounts of nitric oxide (NO), a molecule with diverse physiological and pathological roles. While basal NO production is important for functions like maintaining vascular tone, excessive NO produced by iNOS during inflammation can contribute to tissue damage and vasodilation. mdpi.comgavinpublishers.com

This compound has been shown to effectively inhibit the expression and activity of iNOS. In LPS-stimulated RAW264.7 macrophages, this compound significantly attenuated the release of NO in a concentration-dependent manner. nih.gov This effect is linked to the reduced expression of iNOS. gavinpublishers.com In LPS-induced BV2 microglial cells, this compound also demonstrated the ability to reduce the expression of iNOS. dovepress.com Furthermore, studies on methotrexate-induced hepatotoxicity in mice revealed that this compound could attenuate inflammation by decreasing the levels of iNOS, among other inflammatory markers. mdpi.com

Table 2: Modulation of COX-2 and iNOS by this compound

| Enzyme | Cell/Animal Model | Effect of this compound | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Ex vivo Skin | Downregulated expression | cardiff.ac.uk |

| LPS-induced BV2 Microglial Cells | Reduced expression | dovepress.com | |

| Rat Primary Microglia | Reduced protein and mRNA expression | imrpress.com | |

| Sprague-Dawley Rats (Pomegranate Juice) | Downregulated mRNA and protein expression | mdpi.com | |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW264.7 Macrophages | Decreased NO release, reduced expression | nih.govgavinpublishers.com |

| LPS-induced BV2 Microglial Cells | Reduced expression | dovepress.com | |

| Mice (Methotrexate-induced Hepatotoxicity) | Decreased levels | mdpi.com |

Preclinical Research on Punicalagin S Biological Activities

Anticancer Potential

Preclinical evidence suggests that punicalagin possesses notable anticancer capabilities. Its mechanisms of action are multifaceted, targeting key pathways involved in the survival and spread of cancer cells. These studies, primarily conducted using cancer cell lines and animal models, have laid the groundwork for understanding the potential therapeutic applications of this natural compound.

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cell lines. ijpsjournal.comresearchgate.net This process is crucial for eliminating malignant cells without causing inflammation. The compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Key findings include:

Leukemia: In acute leukemia cell lines such as NB4 and MOLT-4, this compound treatment led to a dose-dependent decrease in cell viability and induced apoptosis. peerj.com This was achieved by upregulating the expression of caspases-3, -8, and -9, and altering the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. peerj.com

Colon Cancer: Studies on human colon cancer cell lines, including HCT 116, HT-29, and Caco-2, have demonstrated that this compound induces apoptosis. peerj.comspandidos-publications.com The mechanism involves the downregulation of the anti-apoptotic protein Bcl-XL, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. spandidos-publications.commdpi.com

Glioma: In human glioma U87MG cells, this compound treatment resulted in decreased cell viability and the induction of both apoptosis and autophagy. peerj.comnih.govtandfonline.com

Lung Cancer: Research on human lung cancer cells (A549 and H1299) revealed that this compound exerts a pro-apoptotic effect in a concentration-dependent manner. ijpsjournal.comnih.gov It was shown to increase the expression of Bax, caspases-3 and -9, and cytochrome c, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Cervical Cancer: this compound has been observed to induce apoptosis in human cervical cancer cells like HeLa and ME-180. spandidos-publications.comnih.gov This effect is associated with the upregulation of Bax, downregulation of Bcl-2, and the suppression of signaling pathways like NF-κB and β-catenin. spandidos-publications.comnih.govresearchgate.net

Prostate Cancer: In prostate cancer cells (PC-3), this compound has been found to trigger apoptosis through the activation of the extrinsic pathway, involving caspase-8 and caspase-3. peerj.commdpi.com

Table 1: Effect of this compound on Apoptotic Markers in Various Cancer Cell Lines

| Cancer Type | Cell Line | Key Apoptotic Events | Source(s) |

|---|---|---|---|

| Leukemia | NB4, MOLT-4 | Upregulation of Caspase-3, -8, -9; Increased Bax/Bcl-2 ratio | peerj.com |

| Colon Cancer | Caco-2 | Downregulation of Bcl-XL; Activation of Caspase-9, -3 | peerj.comspandidos-publications.commdpi.com |

| Lung Cancer | A549 | Upregulation of Bax, Caspase-3, -9; Downregulation of Bcl-2 | nih.gov |

| Cervical Cancer | HeLa, ME-180 | Upregulation of Bax; Downregulation of Bcl-2 | spandidos-publications.comnih.govencyclopedia.pub |

| Prostate Cancer | PC-3 | Activation of Caspase-8, -3 | peerj.commdpi.com |

A hallmark of cancer is uncontrolled cell proliferation. Preclinical studies have consistently shown that this compound can inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. ijpsjournal.comspandidos-publications.comjournalagent.com This anti-proliferative activity is a key component of its anticancer potential.

For instance, this compound has been reported to suppress the growth of human oral, colon, and prostate tumor cells. nih.gov It also inhibits the proliferation of breast cancer (MCF-7 and MDA-MB-231), ovarian cancer (A2780), and cervical cancer (HeLa) cell lines. spandidos-publications.comnih.govjournalagent.com The inhibition of proliferation is often linked to the compound's ability to induce apoptosis and cause cell cycle arrest. journalagent.comacs.org

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to continuous proliferation. This compound has been found to interfere with this process by causing cell cycle arrest at different phases, thereby preventing cancer cells from dividing.

In human cervical cancer (HeLa) cells, this compound treatment resulted in cell cycle arrest at the G1 phase. spandidos-publications.comresearchgate.net This was associated with a decrease in the expression of cyclin D1, a key protein for G1 phase progression. spandidos-publications.com

Conversely, in Caco-2 human colon adenocarcinoma cells, this compound caused cell cycle arrest at the S phase by downregulating cyclins A and B1. spandidos-publications.com

In human U87MG glioma cells, the compound induced cell cycle arrest at the G2/M phase, which was reflected by the downregulation of cyclins A and B. spandidos-publications.comnih.govencyclopedia.pub

Studies on HepG2 hepatoma cells showed that this compound mediated cell-cycle arrest at the S-phase. tandfonline.com

Table 2: this compound-Induced Cell Cycle Arrest in Different Cancer Cell Lines

| Cancer Cell Line | Phase of Arrest | Associated Molecular Changes | Source(s) |

|---|---|---|---|

| HeLa (Cervical) | G1 | Downregulation of cyclin D1 | spandidos-publications.comresearchgate.net |

| Caco-2 (Colon) | S | Downregulation of cyclin A and B1 | spandidos-publications.com |

| U87MG (Glioma) | G2/M | Downregulation of cyclin A and B | spandidos-publications.comnih.govencyclopedia.pub |

| HepG2 (Liver) | S | Not specified | tandfonline.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound has demonstrated significant anti-angiogenic properties in preclinical models. ijpsjournal.comjournalagent.comacs.orgresearchgate.net It can inhibit the proliferation and migration of endothelial cells, which are essential for forming new blood vessels. mdpi.comnih.gov Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound can suppress VEGF-induced tube formation, a key step in angiogenesis. nih.govfrontiersin.org In vivo studies have also confirmed its ability to reduce tumor neoangiogenesis. mdpi.com

The anti-angiogenic and anti-metastatic effects of this compound are largely attributed to its ability to modulate key signaling molecules. mdpi.com

Vascular Endothelial Growth Factor (VEGF): this compound has been shown to strongly inhibit the activity and expression of VEGF, a potent pro-angiogenic factor. researchgate.netresearchgate.netmdpi.comresearchgate.net By downregulating VEGF, this compound can effectively choke off the blood supply to tumors. frontiersin.org

Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. This compound has been found to downregulate the expression and activity of MMP-2 and MMP-9 in various cancer cells, including cervical, breast, and gastric cancer. spandidos-publications.comjournalagent.comnih.gov This inhibition of MMPs helps to prevent the spread of cancer cells to other parts of the body. acs.org

Anti-angiogenic Effects

Hepatoprotective Effects

This compound has demonstrated significant protective effects on the liver in several preclinical models. acs.orgnih.gov These hepatoprotective properties are attributed to its potent antioxidant and anti-inflammatory activities. nih.govbrieflands.com Studies have shown that this compound can shield the liver from damage induced by various toxins and metabolic conditions. nih.govnih.gov It has been found to mitigate liver injury by reducing oxidative stress, inflammation, and cell death. nih.gov

Attenuation of Hepatic Transaminases

A key indicator of liver damage is the elevation of serum levels of hepatic transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Preclinical research consistently shows that this compound can significantly lower these enzyme levels in models of liver injury.

In a study on nonalcoholic steatohepatitis (NASH) in mice, treatment with this compound led to a marked decrease in the serum activities of ALT and AST, indicating a reduction in liver damage. nih.gov Similarly, in a model of methotrexate-induced hepatotoxicity, mice treated with this compound showed a significant attenuation of the increase in serum ALT, AST, alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH). nih.gov Another study focusing on diabetic liver injury also reported that this compound administration decreased the levels of ALT and AST in both serum and liver tissue. mdpi.com

| Model of Liver Injury | Biomarker | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Nonalcoholic Steatohepatitis (NASH) | Alanine Aminotransferase (ALT) | Decreased activity | nih.gov |

| Nonalcoholic Steatohepatitis (NASH) | Aspartate Aminotransferase (AST) | Decreased activity | nih.gov |

| Methotrexate-Induced Hepatotoxicity | Alanine Aminotransferase (ALT) | Significantly attenuated elevation | nih.gov |

| Methotrexate-Induced Hepatotoxicity | Aspartate Aminotransferase (AST) | Significantly attenuated elevation | nih.gov |

| Diabetic Liver Injury | Alanine Aminotransferase (ALT) | Decreased levels | mdpi.com |

| Diabetic Liver Injury | Aspartate Aminotransferase (AST) | Decreased levels | mdpi.com |

Reduction of ER Stress and Apoptosis

Endoplasmic reticulum (ER) stress and subsequent apoptosis are critical mechanisms in the progression of various liver diseases. mdpi.comencyclopedia.pub this compound has been shown to exert its hepatoprotective effects by mitigating these processes. researchgate.net In cellular models of lipoapoptosis, this compound treatment was found to inhibit ER stress. researchgate.net